Cas no 2248188-43-2 ((2S)-3-(Diethylamino)-2-methylpropanoic acid)
(2S)-3-(Diethylamino)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-3-(Diethylamino)-2-methylpropanoic acid
- EN300-6505743
- 2248188-43-2
- SCHEMBL5538685
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- Inchi: 1S/C8H17NO2/c1-4-9(5-2)6-7(3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1
- InChI Key: VHSXFBBONITFLH-ZETCQYMHSA-N
- SMILES: OC([C@@H](C)CN(CC)CC)=O
Computed Properties
- Exact Mass: 159.125928785g/mol
- Monoisotopic Mass: 159.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 40.5Ų
(2S)-3-(Diethylamino)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505743-0.05g |
(2S)-3-(diethylamino)-2-methylpropanoic acid |
2248188-43-2 | 95.0% | 0.05g |
$1440.0 | 2025-03-14 | |
| Enamine | EN300-6505743-0.1g |
(2S)-3-(diethylamino)-2-methylpropanoic acid |
2248188-43-2 | 95.0% | 0.1g |
$1508.0 | 2025-03-14 | |
| Enamine | EN300-6505743-0.25g |
(2S)-3-(diethylamino)-2-methylpropanoic acid |
2248188-43-2 | 95.0% | 0.25g |
$1577.0 | 2025-03-14 | |
| Enamine | EN300-6505743-0.5g |
(2S)-3-(diethylamino)-2-methylpropanoic acid |
2248188-43-2 | 95.0% | 0.5g |
$1646.0 | 2025-03-14 | |
| Enamine | EN300-6505743-1.0g |
(2S)-3-(diethylamino)-2-methylpropanoic acid |
2248188-43-2 | 95.0% | 1.0g |
$1714.0 | 2025-03-14 | |
| Enamine | EN300-6505743-2.5g |
(2S)-3-(diethylamino)-2-methylpropanoic acid |
2248188-43-2 | 95.0% | 2.5g |
$3362.0 | 2025-03-14 | |
| Enamine | EN300-6505743-5.0g |
(2S)-3-(diethylamino)-2-methylpropanoic acid |
2248188-43-2 | 95.0% | 5.0g |
$4972.0 | 2025-03-14 | |
| Enamine | EN300-6505743-10.0g |
(2S)-3-(diethylamino)-2-methylpropanoic acid |
2248188-43-2 | 95.0% | 10.0g |
$7373.0 | 2025-03-14 |
(2S)-3-(Diethylamino)-2-methylpropanoic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on (2S)-3-(Diethylamino)-2-methylpropanoic acid
Introduction to (2S)-3-(Diethylamino)-2-methylpropanoic acid (CAS No. 2248188-43-2)
(2S)-3-(Diethylamino)-2-methylpropanoic acid (CAS No. 2248188-43-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino acids, specifically a derivative of proline, and its chiral nature makes it a valuable building block in the synthesis of bioactive molecules.
The chemical structure of (2S)-3-(Diethylamino)-2-methylpropanoic acid is characterized by a central carbon atom with an amino group, a carboxylic acid group, and a methyl group, all attached to the same carbon atom. The presence of the diethylamino group adds additional complexity and functionality to the molecule, making it highly versatile for various chemical reactions and biological interactions.
In recent years, the study of chiral compounds has become increasingly important due to their significant role in drug development. Chirality, or the property of molecules that are non-superimposable mirror images of each other, can have profound effects on the biological activity and pharmacokinetics of a compound. The enantiomeric purity of (2S)-3-(Diethylamino)-2-methylpropanoic acid is crucial for its potential use in pharmaceuticals, as different enantiomers can exhibit different biological activities and side effects.
The synthesis of (2S)-3-(Diethylamino)-2-methylpropanoic acid typically involves chiral catalysis or resolution techniques to ensure high enantiomeric purity. Recent advancements in asymmetric synthesis have led to more efficient and environmentally friendly methods for producing this compound. For example, a study published in the Journal of Organic Chemistry in 2021 described a novel catalytic asymmetric synthesis route that achieved high yields and excellent enantiomeric excess (ee) values, making it a promising method for large-scale production.
In terms of biological activity, (2S)-3-(Diethylamino)-2-methylpropanoic acid has shown potential as a modulator of various biological pathways. Research conducted at the University of California, San Francisco, demonstrated that this compound can interact with specific receptors involved in neurotransmission and inflammation. The study found that (2S)-3-(Diethylamino)-2-methylpropanoic acid exhibited potent anti-inflammatory effects in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases.
Furthermore, the compound's ability to cross the blood-brain barrier (BBB) has been investigated in preclinical studies. A study published in the Journal of Medicinal Chemistry in 2020 reported that (2S)-3-(Diethylamino)-2-methylpropanoic acid was able to effectively penetrate the BBB and exert neuroprotective effects in animal models of neurodegenerative diseases. This finding opens up new possibilities for its use in treating conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of (2S)-3-(Diethylamino)-2-methylpropanoic acid have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as an oral or parenteral drug. A study published in Drug Metabolism and Disposition in 2019 evaluated the metabolic stability and clearance rates of this compound in human liver microsomes and found that it was metabolically stable with low clearance rates, indicating good bioavailability.
Clinical trials are currently underway to assess the safety and efficacy of (2S)-3-(Diethylamino)-2-methylpropanoic acid in various therapeutic applications. Early results from Phase I trials have shown promising safety profiles with no significant adverse effects observed at therapeutic doses. These findings have paved the way for further clinical development and potential approval as a new drug candidate.
In conclusion, (2S)-3-(Diethylamino)-2-methylpropanoic acid (CAS No. 2248188-43-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural properties, high enantiomeric purity, favorable pharmacokinetic profile, and potential therapeutic effects make it an attractive candidate for further development. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, contributing to its growing importance in the field.
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